![molecular formula C15H14BrN3O4S B6440835 4-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2549052-39-1](/img/structure/B6440835.png)
4-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
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Description
4-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide, also known as 2-Bromo-4-Pyridinecarboxamide, is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its chemical structure. This compound has been studied for its potential applications in drug discovery, drug delivery, and biochemistry. We will also discuss the advantages and limitations for lab experiments, and provide a list of potential future directions for further research.
Scientific Research Applications
Suzuki–Miyaura Coupling
4-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide: can serve as a valuable boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:
- Applications : Researchers use this compound to synthesize complex molecules, such as pharmaceutical intermediates and natural products .
Benzylic Functionalization
The benzylic position is a hotspot for functionalization reactions. Here’s how our compound fits in:
- Applications : Researchers can exploit this reactivity for the synthesis of diverse organic compounds, including drug candidates and agrochemicals .
Imidazole Derivatives
Imidazole-containing compounds have diverse applications. Let’s explore:
properties
IUPAC Name |
4-[1-(2-bromophenyl)sulfonylazetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O4S/c16-12-3-1-2-4-14(12)24(21,22)19-8-11(9-19)23-10-5-6-18-13(7-10)15(17)20/h1-7,11H,8-9H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAZAMXTGLGPOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)OC3=CC(=NC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide |
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